![molecular formula C12H17Cl2N3 B12050641 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride is a chemical compound with the empirical formula C12H17Cl2N3 and a molecular weight of 274.19 g/mol . Pyrazoles and their derivatives are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with benzylamine under specific conditions. One common method includes treating a solution of 3,5-dimethylpyrazole with benzylamine in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use as a blocking agent for isocyanates.
Bis(pyrazolyl)methanes: Compounds with similar pyrazole ring structures, used in various biological and industrial applications.
Pyrazolo[3,4-d]pyrimidines: Hybrid compounds with promising biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17Cl2N3 |
---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;;/h3-7H,8,13H2,1-2H3;2*1H |
InChI-Schlüssel |
CAGODXQCFDAFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.